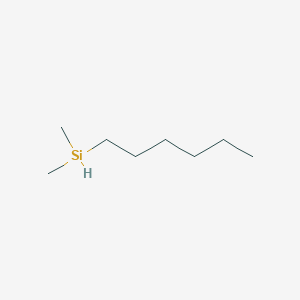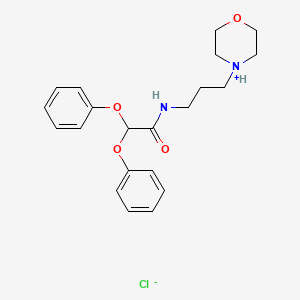
Zinc(2+) NTA
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc(2+) NTA, also known as Zinc(2+) nitrilotriacetic acid, is a coordination compound where zinc ions are chelated by nitrilotriacetic acid. This compound is widely used in various fields due to its ability to form stable complexes with metal ions. Zinc is an essential element in living organisms, playing a crucial role in numerous metabolic pathways, cell differentiation, and protein stability .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc(2+) NTA can be synthesized by reacting zinc salts, such as zinc chloride or zinc sulfate, with nitrilotriacetic acid in an aqueous solution. The reaction typically occurs under mild conditions, with the pH adjusted to neutral or slightly alkaline to facilitate the formation of the complex .
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process includes the dissolution of zinc salts in water, followed by the addition of nitrilotriacetic acid. The mixture is then stirred and heated to ensure complete reaction and formation of the this compound complex .
Análisis De Reacciones Químicas
Types of Reactions
Zinc(2+) NTA undergoes various chemical reactions, including:
Complexation: Forms stable complexes with other metal ions.
Substitution: Ligands in the complex can be substituted with other chelating agents.
Oxidation-Reduction: Participates in redox reactions, especially in biological systems.
Common Reagents and Conditions
Common reagents used in reactions with this compound include other metal salts, chelating agents like ethylenediaminetetraacetic acid (EDTA), and reducing agents. The reactions typically occur in aqueous solutions under controlled pH and temperature conditions .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reagents and conditions used. For example, reacting this compound with EDTA can result in the formation of a mixed metal complex .
Aplicaciones Científicas De Investigación
Zinc(2+) NTA has numerous applications in scientific research, including:
Chemistry: Used as a chelating agent in complexometric titrations and metal ion separation techniques.
Biology: Facilitates the study of zinc’s role in biological systems and its interaction with proteins and enzymes.
Medicine: Investigated for its potential antimicrobial properties and its role in zinc supplementation.
Mecanismo De Acción
The mechanism of action of Zinc(2+) NTA involves its ability to form stable complexes with metal ions. This chelation process stabilizes the metal ions and prevents them from participating in unwanted reactions. In biological systems, this compound can modulate the activity of zinc-dependent enzymes and proteins by regulating the availability of free zinc ions .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent with similar applications.
Diethylenetriaminepentaacetic acid (DTPA): Known for its strong chelating properties and use in medical imaging.
Iminodiacetic acid (IDA): Used in metal ion chelation and as a precursor for other chelating agents.
Uniqueness
Zinc(2+) NTA is unique due to its specific affinity for zinc ions and its ability to form highly stable complexes. This makes it particularly useful in applications where selective chelation of zinc is required, such as in biological studies and industrial processes .
Propiedades
Número CAS |
53113-57-8 |
|---|---|
Fórmula molecular |
C6H7NO6Zn |
Peso molecular |
254.5 g/mol |
Nombre IUPAC |
zinc;2-[carboxylatomethyl(carboxymethyl)amino]acetate |
InChI |
InChI=1S/C6H9NO6.Zn/c8-4(9)1-7(2-5(10)11)3-6(12)13;/h1-3H2,(H,8,9)(H,10,11)(H,12,13);/q;+2/p-2 |
Clave InChI |
OUZIZSDIHWTACR-UHFFFAOYSA-L |
SMILES canónico |
C(C(=O)O)N(CC(=O)[O-])CC(=O)[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-Methylenebis[4,6-bis[(dimethylamino)methyl]phenol]](/img/structure/B13760404.png)

![Ethyl 3-[4-(2-methylpropyl)phenyl]propanoate](/img/structure/B13760424.png)



![2-Ethyl-7,8,9,10-tetrahydro-6H-furo[2,3-g][3]benzazepine](/img/structure/B13760443.png)




![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)


